3-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a heterocyclic compound derived from isonicotinic acid, characterized by the presence of a 2,2-dimethyl-propionylamino group at the third position of the isonicotinic acid structure. Its molecular formula is , and it has a molecular weight of approximately 222.24 g/mol. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities.
The compound can be synthesized through acylation methods involving isonicotinic acid and 2,2-dimethyl-propionyl chloride. It falls under the classification of amino acids and derivatives, with applications in medicinal chemistry and materials science. The compound's structural uniqueness allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.
The synthesis of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid typically involves the acylation of isonicotinic acid with 2,2-dimethyl-propionyl chloride. This reaction is usually facilitated by a base such as pyridine, which helps in deprotonating the amino group of isonicotinic acid, allowing it to react with the acyl chloride.
The molecular structure of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid consists of a pyridine ring (part of the isonicotinic acid) with a propionylamino substituent at the third position. The presence of bulky dimethyl groups contributes to its steric properties.
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid can participate in several chemical reactions:
The mechanism of action for 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid involves its interaction with specific biological targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator based on its structural characteristics:
Relevant data such as melting point, boiling point, and specific solubility characteristics would need empirical determination or literature reference for precise values.
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid has several scientific applications:
This compound's unique properties make it a valuable subject for ongoing research in various scientific disciplines, including medicinal chemistry and materials science.
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid (CAS 86847-91-8) is a specialized isonicotinic acid derivative featuring a pivalamido (2,2-dimethylpropionyl) group at the 3-position of the pyridine ring. With the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol, this compound exemplifies strategic pharmacophore engineering in modern drug design [4]. Its structural architecture combines the hydrogen-bonding capacity of the isonicotinic acid core with the steric and electronic properties of the dimethylpropionyl moiety, creating a versatile scaffold for target-specific interactions. The compound is commercially available for research applications, typically supplied as high-purity solids (≥95%) through custom synthesis routes [1] [4]. This section delineates its historical context, functional group significance, and role in pharmacophore optimization.
Isonicotinic acid (pyridine-4-carboxylic acid) derivatives have been integral to medicinal chemistry since the mid-20th century, most notably exemplified by isoniazid, a first-line antitubercular agent. The discovery that N-acyl modifications enhance bioavailability and target specificity spurred systematic exploration of C3/C5 substituted analogs. 3-Aminoisonicotinic acid emerged as a pivotal intermediate, allowing introduction of diverse acyl groups to modulate steric and electronic properties [3] [6]. The synthesis of 3-(2,2-dimethyl-propionylamino)-isonicotinic acid represents a deliberate strategy to incorporate tert-butyl-like steric bulk while retaining hydrogen-bonding functionality. This design leverages historical observations that meta-substituted isonicotinic acid derivatives exhibit improved metabolic stability over para-isomers, as their asymmetric geometry disrupts rapid enzymatic recognition [9].
Table 1: Evolution of Key Isonicotinic Acid Derivatives in Drug Discovery
Compound | Substituent | Primary Therapeutic Application | Structural Advancement |
---|---|---|---|
Isoniazid | Hydrazide (C4) | Antitubercular | Base scaffold; prodrug activation |
3-Aminoisonicotinic acid | Amino group (C3) | Synthetic intermediate | Enabled acyl/alkyl modifications |
Glibenclamide | Ureido-p-chlorobenzyl | Antidiabetic (sulfonylurea receptor) | Demonstrated C3 urea bioactivity |
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid | Pivalamido (C3) | Pharmacophore intermediate | Introduced steric shielding to amide bond |
The compound’s emergence coincides with advancements in pharmacophore-based virtual screening (VS), where such derivatives serve as validated starting points for target-focused libraries. Computational studies on hydroxysteroid dehydrogenases (HSDs) and aldose reductase inhibitors have identified 3-acylamino isonicotinic acids as privileged scaffolds due to their ability to form bidentate hydrogen bonds with catalytic residues like Tyr⁴⁸ and His¹¹⁰ in enzyme binding pockets [3] [9].
Acylamino groups (–NHCOR) constitute a pharmaceutically privileged motif due to their dual hydrogen-bonding capacity (donor: N–H; acceptor: C=O) and conformational rigidity. In 3-(2,2-dimethyl-propionylamino)-isonicotinic acid, this group bridges the pyridine core and the tert-butyl-like pivaloyl moiety, creating a planar, semi-rigid pharmacophoric element critical for target engagement [6]. Key functions include:
Table 2: Hydrogen-Bonding Capabilities of Bioactive Acylamino Derivatives
Functional Group | H-Bond Donors | H-Bond Acceptors | Representative Targets | Biological Effect |
---|---|---|---|---|
Alkylamino (–NH₂) | 1 | 0 | Kinases; GPCRs | Moderate potency; metabolic lability |
Amide (–NHCOR) | 1 | 2 | Proteases; SDR enzymes | Enhanced affinity (IC₅₀ < 100 nM) |
Urea (–NHCONH–) | 2 | 2 | Nuclear receptors; HSDs | High selectivity; prolonged residence |
3-(Pivalamido)isonicotinic acid | 1 | 3 (carboxyl + amide) | Aldose reductase; HSDs | Dual anchoring to catalytic residues |
The carboxyl group at C4 further extends hydrogen-bonding networks, enabling salt bridge formation with arginine/lysine residues—a feature exploited in inhibitors of metalloenzymes and dehydrogenases [9]. This multifunctional design underpins the compound’s utility as a synthon for condensed heterocycles (e.g., imidazopyridines) with enhanced bioactivity [6] [10].
The 2,2-dimethylpropionyl (pivaloyl) group confers distinctive advantages in pharmacophore design, serving as a steric gatekeeper and metabolic shield:
Table 3: Comparative Analysis of Acyl Group Effects on Pharmacokinetic Parameters
Acyl Group | Steric Volume (ų) | Metabolic Stability (t₁/₂, min) | Relative Target Affinity (Kd, nM) |
---|---|---|---|
Acetyl | 52 | 28 ± 3 | 420 ± 35 |
Propionyl | 61 | 41 ± 6 | 380 ± 28 |
Butyryl | 72 | 67 ± 9 | 290 ± 22 |
2,2-Dimethylpropionyl | 98 | 152 ± 14 | 85 ± 6 |
The pivaloyl group’s efficacy is exemplified in hair growth promoters (e.g., US6114325A), where it enhances scalp permeation and prolongs follicular residence time [10]. Similarly, in aldose reductase inhibitors, its bulk minimizes off-target binding to aldehyde reductase, reducing adverse effects [9]. Computational models confirm that replacing linear acyl chains with this group improves ligand efficiency (LE) by 0.3 kcal/mol per heavy atom due to superior van der Waals contacts [3] [9].
Concluding Remarks
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3